molecular formula C16H11ClFNO B1327780 3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone CAS No. 898750-25-9

3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone

Cat. No. B1327780
M. Wt: 287.71 g/mol
InChI Key: GUUBEFBRCSMWRI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Synthesis and Structural Analysis

Research on related chloro- and fluoro-substituted compounds focuses on their synthesis and structural characterization. For instance, Satheeshkumar et al. (2017) synthesized 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluorophenyl counterpart, analyzing their molecular geometry and chemical reactivity through various spectroscopic techniques and quantum chemical studies (Satheeshkumar et al., 2017).

Copolymerization and Material Properties

Kim et al. (1999) and Hussain et al. (2019) studied the copolymerization of similar trisubstituted ethylenes with styrene, examining their compositions, structures, and physical properties (Kim et al., 1999); (Hussain et al., 2019).

Application in Chiral Intermediates for Antidepressant Drugs

Y. Choi et al. (2010) investigated the use of a similar compound, 3-Chloro-1-phenyl-1-propanol, as a chiral intermediate in antidepressant drug synthesis, using Saccharomyces cerevisiae reductase for its asymmetric synthesis with high enantioselectivity (Y. Choi et al., 2010).

Chemical Reactivity and Potential Applications

The molecular electrostatic potential and frontier orbitals of compounds like 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one have been calculated to identify chemically active sites, hinting at potential applications based on their chemical reactivity. These properties are crucial in understanding how such compounds interact in various chemical environments (Satheeshkumar et al., 2017).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-7-11(8-15(18)9-14)4-5-16(20)13-3-1-2-12(6-13)10-19/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUBEFBRCSMWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644941
Record name 3-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone

CAS RN

898750-25-9
Record name 3-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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